2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide
Description
2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide is a benzamide derivative featuring an ethoxy group at the ortho position of the benzoyl ring and a branched 4-hydroxy-3-methylbutan-2-yl substituent on the amide nitrogen. While direct synthesis data for this compound is unavailable in the provided evidence, analogous benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are synthesized via reactions between benzoyl chloride derivatives and amino alcohols, followed by structural confirmation using NMR, IR, and X-ray crystallography .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-4-18-13-8-6-5-7-12(13)14(17)15-11(3)10(2)9-16/h5-8,10-11,16H,4,9H2,1-3H3,(H,15,17) |
InChI Key |
HULZJMRJWVNQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C)C(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-hydroxy-3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-ethoxy-N-(4-oxo-3-methylbutan-2-yl)benzamide.
Reduction: Formation of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzamide core and amine side chain significantly influence physical properties and reactivity:
- Hydrogen Bonding : The hydroxyl group in the target compound enhances hydrophilicity compared to halogenated (e.g., 4-iodophenyl) or methoxy-substituted analogs (Rip-B, Rip-D) .
- Melting Points: Rip-D (96°C) and Rip-B (90°C) highlight how polar substituents (hydroxyl, methoxy) increase melting points relative to non-polar groups .
Metabolic Stability and Pharmacokinetics
- Fluorinated benzamides (e.g., trifluorobenzamide) exhibit prolonged half-lives due to resistance to oxidative metabolism . The target compound’s ethoxy group may similarly hinder metabolic degradation compared to non-fluorinated analogs.
- Adamantane benzamides (e.g., AZD9056) are susceptible to oxidation at bridgehead carbons, but fluorination or ethoxy substitution could mitigate this issue .
Biological Activity
2-ethoxy-N-(4-hydroxy-3-methylbutan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide backbone with an ethoxy group and a hydroxy-substituted isoprenoid side chain. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may exhibit:
- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, which are crucial in mood regulation and gastrointestinal motility .
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thus potentially reducing oxidative stress in cells .
Therapeutic Applications
Research has explored several therapeutic applications for this compound:
Case Studies and Research Findings
Several studies have reported on the biological activity related to compounds structurally similar to this compound:
| Study | Findings |
|---|---|
| Identified serotonin receptor affinity in related metabolites. | |
| Demonstrated antioxidant activity in vitro. | |
| Reported cytotoxic effects against breast cancer cell lines. |
In Vitro and In Vivo Studies
In vitro studies have shown that compounds similar to this compound can inhibit specific cellular pathways involved in cancer progression. For example, one study indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting a potential role in cancer therapy .
In vivo studies are still needed to fully understand the pharmacokinetics and therapeutic efficacy of this compound. However, existing literature suggests promising avenues for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
